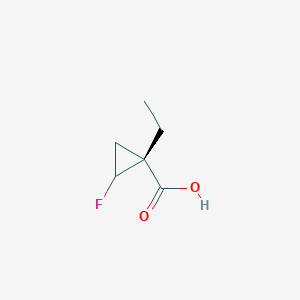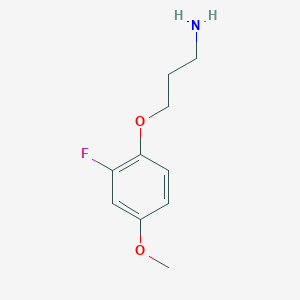
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, a novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .Applications De Recherche Scientifique
Fluorinated Liquid Crystals - Properties and Applications
Fluorinated liquid crystals possess unique properties due to the incorporation of fluorine atoms, which influence melting point, mesophase morphology, and transition temperatures, among other physical properties. The small size of the fluoro substituent allows for its integration into various types of liquid crystals without compromising their liquid crystalline nature. The high polarity and significant steric effect of the fluoro substituent confer fascinating modifications to crucial physical properties like dielectric anisotropy, optical anisotropy, and visco-elastic properties. Fluorinated liquid crystals are utilized in a wide range of commercial applications, especially in the field of display technologies (Hird, 2007).
Fluoroalkylation Reactions in Aqueous Media
The integration of fluorinated or fluoroalkylated groups into target molecules is a subject of broad interest due to the unique effects these functionalities have on the physical, chemical, and/or biological properties of a molecule. Aqueous fluoroalkylation has been explored as an environment-friendly approach, utilizing significant catalytic systems and newly developed reagents. This method aligns with the principles of green chemistry and opens new prospects for the incorporation of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).
Fluorinated Scaffolds in Antimalarial Drug Discovery
The incorporation of fluorine substituents, especially trifluoromethyl groups, into organic molecules enhances their potency against various diseases, including malaria. Organofluorinated molecules are significant in designing new drug candidates due to their unique physicochemical properties such as high electron affinity, lipophilicity, and extended drug half-life. Although fluorination processes pose certain challenges, selective fluorination of chemical entities holds potential for improving activity profiles against malaria parasites and other pharmacological applications (Upadhyay et al., 2020).
Safety And Hazards
Safety precautions for handling related compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQNPNIUXKKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)
![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)

![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)

![4-(5-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415982.png)
![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)
![4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415985.png)

